An In-depth Technical Guide to (2-Methylcyclopropyl)(phenyl)methanamine (CAS 1004282-36-3)
An In-depth Technical Guide to (2-Methylcyclopropyl)(phenyl)methanamine (CAS 1004282-36-3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of (2-Methylcyclopropyl)(phenyl)methanamine, a substituted cyclopropylamine derivative. Given the limited publicly available data for this specific molecule, this document synthesizes information from closely related analogs to offer insights into its potential properties, synthesis, and biological activities. The content is structured to provide a strong theoretical and practical foundation for researchers interested in this and similar chemical scaffolds.
Introduction to the Phenylcyclopropylamine Scaffold
The phenylcyclopropylamine moiety is a key pharmacophore found in a variety of biologically active compounds. The unique structural and electronic properties of the cyclopropane ring, combined with the phenyl and amine groups, confer a range of pharmacological activities. The most notable member of this class is trans-2-phenylcyclopropylamine (tranylcypromine), a clinically used antidepressant that acts as a potent inhibitor of monoamine oxidases (MAOs).[1]
The strained three-membered ring of cyclopropylamines allows them to act as mechanism-based inhibitors for certain enzymes.[2] This, along with the potential for stereoisomerism, makes the phenylcyclopropylamine scaffold a versatile template for designing novel therapeutic agents targeting the central nervous system and other biological systems.[1][3]
Physicochemical Properties of (2-Methylcyclopropyl)(phenyl)methanamine
Specific experimental data for (2-Methylcyclopropyl)(phenyl)methanamine is not widely available. However, based on its structure and data for similar compounds, the following properties can be anticipated. The hydrochloride salt is the common form for this compound.
| Property | Value | Source |
| CAS Number | 1004282-36-3 | N/A |
| Molecular Formula | C₁₁H₁₅N | Calculated |
| Molecular Weight | 161.24 g/mol | Calculated |
| Molecular Formula (HCl salt) | C₁₁H₁₆ClN | Parchem |
| Molecular Weight (HCl salt) | 197.71 g/mol | Parchem |
Potential Synthesis Strategies
While a specific, validated synthesis for (2-Methylcyclopropyl)(phenyl)methanamine is not published in readily accessible literature, a plausible synthetic route can be devised based on established methods for creating substituted cyclopropylamines. One such approach involves the reaction of a substituted vinyl derivative with a diazo compound, followed by reduction.
A generalized synthetic workflow is proposed below:
Figure 1: Proposed Synthesis Workflow. A potential route to synthesize the target compound.
Step-by-Step Methodology:
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Cyclopropanation: 1-Methyl-2-phenyl-1-propene would be reacted with ethyl diazoacetate in the presence of a rhodium catalyst, such as Rh₂(OAc)₄, to form the corresponding cyclopropane ester. This reaction typically proceeds with good diastereoselectivity.
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Hydrolysis: The resulting ethyl ester would be hydrolyzed to the carboxylic acid using a base like lithium hydroxide in a mixture of THF and water, followed by acidification.
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Curtius Rearrangement: The carboxylic acid can be converted to the corresponding amine via a Curtius rearrangement. This involves treatment with diphenylphosphoryl azide (DPPA) and triethylamine to form an acyl azide intermediate, which then rearranges in the presence of tert-butanol to a Boc-protected amine. Subsequent deprotection with hydrochloric acid would yield the final product as its hydrochloride salt.
Inferred Mechanism of Action and Biological Activity
The biological activity of (2-Methylcyclopropyl)(phenyl)methanamine has not been explicitly reported. However, based on extensive research into its structural analogs, it is likely to exhibit activity at one or more of the following targets:
Monoamine Oxidase (MAO) Inhibition
The phenylcyclopropylamine scaffold is a classic structural motif for MAO inhibitors.[1] Tranylcypromine, for instance, irreversibly inhibits both MAO-A and MAO-B by forming a covalent adduct with the FAD cofactor.[2] The presence of the methyl group on the cyclopropane ring of the target compound may modulate its potency and selectivity towards the MAO isoforms. It is plausible that (2-Methylcyclopropyl)(phenyl)methanamine also acts as a mechanism-based inhibitor of MAOs.
Figure 2: Inferred MAO Inhibition Mechanism. The likely pathway of irreversible inhibition.
Dopamine Receptor Modulation
Recent studies have shown that derivatives of 2-phenylcyclopropylmethylamine (a close analog) can act as potent partial agonists at the dopamine D2 receptor.[3][4] This suggests that the core scaffold of the target compound is also amenable to binding at dopamine receptors. The specific stereochemistry and the methyl substitution would be critical in determining the affinity and efficacy at D2 and other dopamine receptor subtypes.
Potential Research Applications
Given its structural similarity to known neurologically active compounds, (2-Methylcyclopropyl)(phenyl)methanamine could be a valuable tool for several areas of research:
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Neuropharmacology: As a potential MAO inhibitor or dopamine receptor modulator, it could be used to probe the structure-activity relationships of these targets.
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Drug Discovery: The compound could serve as a lead scaffold for the development of novel antidepressants, antiparkinsonian agents, or antipsychotics.[3]
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Epigenetics: The related compound, tranylcypromine, is also an inhibitor of lysine-specific demethylase 1 (LSD1), an important target in oncology.[1] The potential for the target compound to inhibit LSD1 could be an interesting avenue of investigation.
Analytical Methodologies for Characterization
As a chiral compound, the separation and analysis of its enantiomers are crucial for understanding its pharmacological properties.
Chiral Chromatography
High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are the most common methods for separating enantiomers of cyclopropylamines.[5][6][7] Polysaccharide-based CSPs are often effective for this class of compounds.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to distinguish between enantiomers through the use of chiral solvating agents or chiral derivatizing agents, which induce diastereomeric environments that are distinguishable in the NMR spectrum.[8]
Safety and Handling
The following information is derived from safety data sheets for the hydrochloride salt of (2-Methylcyclopropyl)(phenyl)methanamine.
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Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation.
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Precautionary Measures: Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling.
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First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, get medical advice. If swallowed, call a poison center or doctor if you feel unwell.
This compound is intended for research use only and should be handled by trained professionals in a well-ventilated laboratory setting.
Conclusion
(2-Methylcyclopropyl)(phenyl)methanamine is a compound of significant interest due to its structural relationship to a class of well-established neurologically active agents. While specific data for this molecule is sparse, the rich pharmacology of its analogs provides a strong basis for predicting its potential as a monoamine oxidase inhibitor and/or a dopamine receptor modulator. Further research into its synthesis, stereochemistry, and biological activity is warranted to fully elucidate its therapeutic potential.
References
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Edmondson, D. E., & Binda, C. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. FEBS Letters, 589(15), 1833-1839. Available at: [Link]
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Sathyanarayana, P., & Subba Reddy, D. (2012). An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. Medicinal Research Reviews, 32(4), 757-790. Available at: [Link]
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Zhang, Y., et al. (2021). 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 64(23), 17239-17258. Available at: [Link]
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ResearchGate. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D 2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. Available at: [Link]
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Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Available at: [Link]
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ResearchGate. Examples of Pharmacologically Active Compounds Containing the Cyclopropylamine Group and Bioactivation by P450 and MAO Enzymes. Available at: [Link]
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ResearchGate. Some hydrazine and cyclopropylamine MAO inhibitors discussed in the text. Available at: [Link]
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Semantic Scholar. Development and Structural Evaluation of N‐Alkylated trans‐2‐Phenylcyclopropylamine‐Based LSD1 Inhibitors. Available at: [Link]
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ResearchGate. Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSDI/KDM1. Available at: [Link]
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PubMed. Mechanisms of Trovafloxacin Hepatotoxicity: Studies of a Model Cyclopropylamine-Containing System. Available at: [Link]
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Ataman Kimya. CYCLOPROPYLAMINE. Available at: [Link]
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ACS Publications. In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Available at: [Link]
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PubMed. The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents. Available at: [Link]
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MDPI. From Monoamine Oxidase Inhibition to Antiproliferative Activity: New Biological Perspectives for Polyamine Analogs. Available at: [Link]
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PubMed Central. Natural Product-Inspired Dopamine Receptor Ligands. Available at: [Link]
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Wikipedia. Monoamine oxidase inhibitor. Available at: [Link]
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PubMed Central. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Available at: [Link]
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National Institutes of Health. Functional selectivity of dopamine D1 receptor agonists in regulating the fate of internalized receptors. Available at: [Link]
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ACS Publications. N-Substituted Derivatives of 2-Phenylcyclopropylamines. Ring-opening Reactions of 2-Phenylcyclopropane Derivatives. Available at: [Link]
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ResearchGate. Synthesis of trans -2-Substituted Cyclopropylamines from α-Chloroaldehydes. Available at: [Link]
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ResearchGate. Synthesis of α-substituted homoallylamines. Available at: [Link]
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